Cas no 92534-73-1 (4-Amino-1-methyl-1H-pyrazole-5-carboxamide)

4-Amino-1-methyl-1H-pyrazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-Amino-1-methyl-1H-pyrazole-5-carboxamide
- 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-
- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid amide
- 4-amino-1-methyl-1H-pyrazole-5-carboxamide(SALTDATA: FREE)
- QGURFMMGHWBSEV-UHFFFAOYSA-N
- AS-36552
- SCHEMBL2099625
- EN300-110134
- BB 0259826
- DTXSID70424496
- 4-Amino-2-methyl-2H-pyrazole-3-carboxamide
- 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid amide
- 92534-73-1
- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid amide, AldrichCPR
- AKOS000305041
- CS-0094671
- 4-amino-2-methyl-2h-pyrazole-3-carboxylic acidamide
- 4-amino-2-methylpyrazole-3-carboxamide
- FT-0677927
- MFCD00464001
- STK315319
- ALBB-009800
- BBL039385
-
- MDL: MFCD00464001
- インチ: InChI=1S/C5H8N4O/c1-9-4(5(7)10)3(6)2-8-9/h2H,6H2,1H3,(H2,7,10)
- InChIKey: QGURFMMGHWBSEV-UHFFFAOYSA-N
- ほほえんだ: CN1C(=C(C=N1)N)C(=O)N
計算された属性
- せいみつぶんしりょう: 140.06981089g/mol
- どういたいしつりょう: 140.06981089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
4-Amino-1-methyl-1H-pyrazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM275420-5g |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95+% | 5g |
$1888 | 2021-08-18 | |
Enamine | EN300-110134-5.0g |
4-amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95% | 5g |
$638.0 | 2023-06-10 | |
Enamine | EN300-110134-0.25g |
4-amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95% | 0.25g |
$115.0 | 2023-10-27 | |
abcr | AB265853-5 g |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide, 95%; . |
92534-73-1 | 95% | 5g |
€666.80 | 2022-03-03 | |
Enamine | EN300-110134-0.05g |
4-amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95% | 0.05g |
$55.0 | 2023-10-27 | |
TRC | A618253-250mg |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 250mg |
$ 161.00 | 2023-04-19 | ||
Alichem | A049004919-5g |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95% | 5g |
$869.32 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165311-100mg |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95+% | 100mg |
¥532.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX0768-500mg |
4-amino-2-methyl-pyrazole-3-carboxamide |
92534-73-1 | 95% | 500mg |
¥670.0 | 2024-04-16 | |
1PlusChem | 1P006HKL-100mg |
1H-Pyrazole-5-carboxamide, 4-amino-1-methyl- |
92534-73-1 | 95% | 100mg |
$105.00 | 2025-02-21 |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide 関連文献
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
8. Caper tea
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
4-Amino-1-methyl-1H-pyrazole-5-carboxamideに関する追加情報
Introduction to 4-Amino-1-methyl-1H-pyrazole-5-carboxamide (CAS No. 92534-73-1) and Its Emerging Applications in Chemical Biology
4-Amino-1-methyl-1H-pyrazole-5-carboxamide, identified by its Chemical Abstracts Service (CAS) number 92534-73-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazole family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of pharmacological properties. The presence of both amino and carboxamide functional groups in its molecular structure enhances its reactivity, making it a valuable scaffold for the development of novel therapeutic agents.
The 4-amino-1-methyl-1H-pyrazole-5-carboxamide molecule exhibits a unique combination of chemical and biological properties that make it particularly interesting for medicinal chemistry research. The pyrazole ring itself is a well-documented pharmacophore, contributing to the compound's ability to interact with various biological targets. Specifically, the 4-amino group provides a site for hydrogen bonding and salt formation, while the 5-carboxamide moiety introduces polar characteristics that can enhance solubility and binding affinity. These features have positioned this compound as a promising candidate for further exploration in drug discovery.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. The 4-amino-1-methyl-1H-pyrazole-5-carboxamide structure has been investigated for its potential to modulate key enzymes like kinases and phosphodiesterases. For instance, studies have demonstrated its ability to inhibit certain tyrosine kinases, which are overactive in many cancer cell lines. This inhibitory activity arises from the compound's ability to mimic natural substrates or interfere with enzyme-substrate binding, thereby disrupting aberrant signaling pathways.
Furthermore, the 5-carboxamide group in 4-amino-1-methyl-1H-pyrazole-5-carboxamide allows for facile derivatization, enabling chemists to generate libraries of analogs with tailored biological activities. This flexibility has been exploited in high-throughput screening campaigns to identify lead compounds for further optimization. Computational modeling studies have also been employed to predict binding modes and optimize interactions with target proteins. These efforts have led to the identification of derivatives with improved potency and selectivity.
The compound's 4-amino group also makes it a suitable candidate for prodrug design. Prodrugs are pharmacologically inactive precursors that are converted into active drugs within the body, often improving bioavailability or reducing toxicity. By leveraging the reactivity of the amino group, researchers have developed prodrugs of 4-amino-1-methyl-1H-pyrazole-5-carboxamide that exhibit enhanced pharmacokinetic profiles upon administration. This approach has shown promise in preclinical studies, where prodrug formulations demonstrated improved therapeutic efficacy compared to their active counterparts.
In addition to its applications in oncology, 4-amino-1-methyl-1H-pyrazole-5-carboxamide has been explored for its potential in treating inflammatory and autoimmune diseases. In vitro studies have revealed its ability to suppress the production of pro-inflammatory cytokines by immune cells, suggesting its utility as an anti-inflammatory agent. Furthermore, its interaction with certain immune receptors has been investigated as a strategy to modulate immune responses in conditions such as rheumatoid arthritis and multiple sclerosis.
The 5-carboxamide moiety also contributes to the compound's versatility by enabling coordination with metal ions. Metalloproteinase inhibition is an emerging area of research where such coordination properties are particularly valuable. For example, derivatives of 4-amino-1-methyl-1H-pyrazole-5-carboxamide have been designed to inhibit matrix metalloproteinases (MMPs), which are enzymes implicated in tissue degradation and inflammation. Such inhibitors hold promise for treating conditions like osteoarthritis and periodontal disease.
The synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide, while relatively straightforward, presents opportunities for optimization through green chemistry principles. Recent advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing waste and energy consumption without compromising yield or purity. These innovations align with broader efforts in the pharmaceutical industry to develop environmentally friendly synthetic processes.
The pharmacokinetic properties of 4-amino-1-methyl-1H-pyrazole-5-carboxamide, including its absorption, distribution, metabolism, excretion (ADME) profile, have been systematically studied using both experimental and computational approaches. These studies have provided valuable insights into how structural modifications can influence drug disposition and bioavailability. For instance, incorporating hydrophobic substituents at specific positions on the pyrazole ring has been shown to enhance oral bioavailability while maintaining target specificity.
The compound's potential as an antimicrobial agent has also been explored recently due to rising concerns about antibiotic resistance. Preliminary screenings have identified derivatives of 4-amino-1-methyl-1H-pyrazole-5-carboxamide that exhibit activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. This finding underscores the importance of exploring novel scaffolds for combating infections caused by multidrug-resistant pathogens.
In conclusion, 4-amino-1-methyl-1H-pyrazolecarb ox amide (CAS No.) represents a structurally intriguing molecule with diverse biological activities and synthetic versatility. Its applications span multiple therapeutic areas, including oncology, inflammation, metalloproteinase inhibition, antimicrobial therapy,and prodrug development, making it a compelling focus for ongoing research efforts aimed at addressing unmet medical needs.) represents a structurally intriguing molecule with diverse biological activities and synthetic versatility. Its applications span multiple therapeutic areas, including oncology, inflammation, metalloproteinase inhibition, antimicrobial therapy,and prodrug development, making it a compelling focus for ongoing research efforts aimed at addressing unmet medical needs.) represents a structurally intriguing molecule with diverse biological activities, including oncology, inflammation, metalloproteinase inhibition, antimicrobial therapy,and prodrug development, making it a compelling focus for ongoing research efforts aimed at addressing unmet medical needs.) represents a structurally intriguing molecule with diverse biological activities, including oncology, inflammation, metalloproteinase inhibition, antimicrobial therapy,and prodrug development,
making it a compelling focus for ongoing research efforts aimed at addressing unmet medical needs.
92534-73-1 (4-Amino-1-methyl-1H-pyrazole-5-carboxamide) 関連製品
- 886498-49-3((2,3-Difluorophenyl)methanesulfonyl chloride)
- 1251286-46-0(2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-(1-methylethyl)-)
- 933778-28-0(3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde)
- 2097934-68-2(N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide)
- 182482-25-3(2,4,6-Trifluorophenylboronic acid)
- 851721-97-6(2-({1-4-(Propan-2-yl)phenyl-1H-imidazol-2-yl}sulfanyl)acetic Acid)
- 1261851-74-4(5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone)
- 1805011-17-9(5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine)
- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)
- 2092867-38-2(4,5-Dichloro-2-iodobenzaldehyde)



